molecular formula C20H18N2O3S B10995703 N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine

Cat. No.: B10995703
M. Wt: 366.4 g/mol
InChI Key: DLOACPLYNCPRDL-KRWDZBQOSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with L-phenylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine is unique due to its specific combination of a thiazole ring and an L-phenylalanine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H18N2O3S/c23-18(22-17(20(24)25)11-14-7-3-1-4-8-14)12-16-13-26-19(21-16)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23)(H,24,25)/t17-/m0/s1

InChI Key

DLOACPLYNCPRDL-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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